N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine
Description
The compound N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine features a pyrimidine core substituted with two methyl groups at positions 4 and 4. The pyrimidine is linked via an amine group to a 2-methylphenyl ring, which is further fused to a benzothiazole moiety.
Properties
CAS No. |
920519-41-1 |
|---|---|
Molecular Formula |
C20H18N4S |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C20H18N4S/c1-12-8-9-15(19-23-16-6-4-5-7-18(16)25-19)11-17(12)24-20-21-13(2)10-14(3)22-20/h4-11H,1-3H3,(H,21,22,24) |
InChI Key |
RKLFAGVTTGRVSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. Common synthetic pathways include:
Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds.
Biginelli Reaction: A multi-component reaction that involves the condensation of urea, aldehydes, and β-keto esters.
Microwave Irradiation: This method accelerates the reaction process and improves yields.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product efficiently
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism by which N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Structural Analog 1: N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine
Structural Analog 2: N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
Structural Analog 3: N-(4,6-Dimethylpyrimidin-2-yl)-5-nitro-1H-benzimidazol-2-amine
- Molecular Formula : C₁₂H₁₁N₆O₂
- Key Features :
- Nitro substituent at position 5 of the benzimidazole ring.
- Enhanced electron-withdrawing effects compared to unsubstituted analogs.
- Reactivity : Nitro group may reduce solubility but improve stability in acidic conditions .
Comparative Data Table
*Structural inference based on analogs; exact data unavailable in provided evidence.
Key Findings from Research
- Electronic Effects: Benzothiazole analogs exhibit sulfur-mediated intermolecular interactions, whereas benzimidazoles leverage nitrogen for intramolecular H-bonding .
- Biological Relevance :
- Synthetic Flexibility :
- Acetylacetone-based syntheses yield high-purity products (80–85%), suggesting scalability for industrial applications .
Q & A
Basic: What experimental methods are recommended for synthesizing and purifying this compound?
Answer:
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous pyrimidine derivatives (e.g., N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine) suggest multi-step condensation reactions. Key steps may include:
- Amine coupling : Reacting benzothiazole intermediates with substituted pyrimidines under basic conditions.
- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals.
- Structural validation : Single-crystal X-ray diffraction (SC-XRD) is critical, as demonstrated for related compounds (e.g., triclinic crystal system with unit cell parameters a = 8.2836 Å, b = 9.6135 Å, c = 16.5694 Å, and angles α = 92.121°, β = 96.100°, γ = 112.597°) .
Tools : Bruker APEXII diffractometers for data collection and SHELX programs (e.g., SHELXL) for refinement .
Basic: How can researchers confirm the molecular structure and stereochemistry of this compound?
Answer:
SC-XRD is the gold standard for structural elucidation. Key steps include:
- Data collection : Use a diffractometer (e.g., Bruker APEXII with graphite-monochromated Mo-Kα radiation) .
- Refinement : SHELXL software ( ) for solving and refining crystal structures. For example, reports an R factor of 0.044 and wR = 0.136, indicating high precision .
- Validation : Compare bond lengths/angles with literature values (e.g., C–C bond lengths averaging 1.382 Å in ) .
Advanced: How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structural refinement?
Answer:
Discrepancies in crystallographic data often arise from:
- Twinning : SHELXL’s TWIN/BASF commands ( ) allow refinement of twinned structures by partitioning overlapping reflections .
- Disordered moieties : Use PART/SUMP restraints to model atomic positions with partial occupancy .
- Validation : Cross-check with similar structures (e.g., ’s triclinic system) and analyze residual electron density maps to avoid overfitting .
Advanced: What methodologies are employed to investigate this compound’s biological targets (e.g., kinase inhibition)?
Answer:
Target identification strategies :
- Kinase inhibition assays : highlights VEGFR inhibitors; similar assays (e.g., fluorescence-based kinase activity assays) can screen for binding affinity .
- Molecular docking : Use crystallographic data (e.g., bond angles and torsion angles from ) to model interactions with target proteins .
- High-throughput screening (HTS) : Pair with cellular viability assays to assess functional activity (e.g., antineoplastic effects as in ) .
Advanced: How can researchers characterize polymorphic forms and assess their stability?
Answer:
Polymorph characterization :
- PXRD : Compare experimental patterns with simulated data from SC-XRD (e.g., ’s V = 1206.94 ų) .
- Thermal analysis : Differential scanning calorimetry (DSC) to identify melting points and phase transitions.
- Stability studies : Store polymorphs under accelerated conditions (e.g., 40°C/75% RH) and monitor structural integrity via SC-XRD .
Advanced: How to resolve conflicting bioactivity data across different experimental models?
Answer:
Contradictions may stem from:
- Solubility differences : Use DLS (dynamic light scattering) to assess aggregation in vitro vs. in vivo conditions.
- Metabolic stability : Perform microsomal assays (e.g., liver microsome incubations) to compare compound half-lives.
- Target selectivity : Profile off-target effects using kinase inhibitor panels (as in ’s VEGFR study) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : 1H/13C NMR to confirm substituent positions (e.g., methyl groups at pyrimidine C4/C6).
- FT-IR : Identify functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z = 239.2758 in ) .
Advanced: How can researchers optimize synthetic yield while minimizing byproducts?
Answer:
- Reaction monitoring : Use HPLC-MS to track intermediate formation and adjust stoichiometry.
- Catalyst screening : Test palladium catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl-aryl bonds).
- Green chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or scCO₂ (supercritical CO₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
